molecular formula C11H11N3 B2726070 N-(Pyridin-2-ylmethyl)pyridin-2-amine CAS No. 4334-35-4

N-(Pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B2726070
CAS No.: 4334-35-4
M. Wt: 185.23
InChI Key: YPBOTAVQNGSFQS-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)pyridin-2-amine (CAS 4334-35-4) is an organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . It serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. This compound is characterized by a melting point of 53-54 °C and a predicted density of 1.187 g/cm³ . Its structure, featuring two pyridine rings, makes it a suitable ligand for constructing metal complexes used in catalytic applications. For instance, it has been utilized in the synthesis of more complex molecules such as N-[bis(2-pyridyl)methyl]-2-pyridylamine, which can be employed in the development of catalytic systems . Literature also indicates its relevance in pharmaceutical research, including studies aimed at the discovery of novel inhibitors for diseases such as HIV . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBOTAVQNGSFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-ylmethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds as follows :

  • Dissolve 2-pyridinecarboxaldehyde (10 mmol) in methanol.
  • Add a methanol solution of 2-aminomethylpyridine (10 mmol) dropwise to the aldehyde solution while stirring at room temperature.
  • After the addition is complete, stir the reaction mixture for 10 hours.
  • Gradually add NaBH4 (20 mmol) to the reaction mixture, causing the solution to change from brown to light yellow.
  • Stir the mixture overnight at room temperature.
  • Remove the solvent under reduced pressure and add distilled water to the residue.
  • Adjust the pH to neutral using 32% hydrochloric acid.
  • Extract the product with dichloromethane (3 × 30 mL).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and remove the solvent under reduced pressure to obtain the product as a yellow liquid with a yield of 95%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: I2 and TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: N-(Pyridin-2-yl)amides.

    Reduction: this compound.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of N-(Pyridin-2-ylmethyl)pyridin-2-amine as a nitric oxide (NO) donor, which can be utilized in photodynamic therapy (PDT) for cancer treatment. The compound can form complexes with metal ions such as manganese (Mn) and iron (Fe), enhancing its efficacy in targeted NO delivery to tumor sites upon light activation. This mechanism is particularly promising for treating prostate cancer, where NO has been shown to reverse chemotherapy resistance and promote cancer cell death .

Antileishmanial Activity
Another significant application of related pyridine derivatives is their effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds such as 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide have demonstrated substantial activity against both promastigote and amastigote forms of the parasite. This compound exhibited a 50% inhibitory concentration (IC50_{50}) of 38.5 µg/mL against promastigotes and 86.4 µg/mL against intracellular amastigotes, indicating its potential as an antileishmanial agent .

Coordination Chemistry

Ligand Properties
this compound acts as a bidentate ligand capable of forming stable complexes with various transition metals. The presence of nitrogen atoms allows for coordination through lone pair donation, making it suitable for creating metal complexes that can exhibit interesting electronic and magnetic properties. These complexes are being explored for applications in catalysis and materials science .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions enables the development of more complex structures with potential biological activity. For instance, this compound derivatives have been synthesized through methods such as oxidative amidation and C–C bond cleavage, leading to compounds with enhanced pharmacological profiles .

Data Tables

Application Area Compound Activity/Effect Reference
Anticancer TherapyThis compoundNO donor for PDT; enhances tumor response
Antileishmanial Activity2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideIC50_{50} = 38.5 µg/mL (promastigotes)
Coordination ChemistryThis compoundForms stable metal complexes
Organic SynthesisVarious derivativesBuilding block for bioactive compounds

Case Studies

  • Photodynamic Therapy for Prostate Cancer
    • A study investigated the use of this compound derivatives as NO donors in PDT. The compounds were shown to effectively release NO upon light irradiation, significantly enhancing the therapeutic response in prostate cancer models .
  • Antileishmanial Drug Development
    • Research focused on the efficacy of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. The study demonstrated that this compound not only inhibited parasite growth but also enhanced the effectiveness of existing treatments like amphotericin B against resistant strains .

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)pyridin-2-amine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the nature of the metal ion it coordinates with .

Comparison with Similar Compounds

Oxadiazole Derivatives

Example Compounds :

  • N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)
  • N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g)

Key Features :

  • Structure : Incorporation of a 1,3,4-oxadiazole ring linked to the pyridin-2-amine core via a methyl group. Substituents (e.g., Cl, OMe) modulate electronic properties.
  • Activity: Demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, attributed to enhanced electron-withdrawing effects and lipophilicity .
  • Synthesis : Cyclization of thiosemicarbazides using POCl₃, followed by nucleophilic substitution .

Comparison :

  • Chlorine substituents enhance cytotoxicity, while methoxy groups improve solubility .

Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Example Compounds :

  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33)
  • 3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (35)

Key Features :

  • Structure : Pyrazolo-pyrimidine fused ring system with aryl substituents (e.g., 4-fluorophenyl, isopropylphenyl).
  • Activity : Anti-mycobacterial activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL). Bulky substituents (e.g., isopropyl) enhance membrane permeability .
  • Synthesis : Suzuki coupling of boronic acids with brominated intermediates, followed by deprotection .

Comparison :

  • The pyrazolo-pyrimidine core expands π-conjugation, improving binding to mycobacterial enzymes. Fluorine atoms enhance electronegativity, while alkyl groups increase lipophilicity, outperforming the parent compound in targeting hydrophobic bacterial membranes .

Schiff Bases Derived from 2-Aminopyridine

Example Compounds :

  • N-(2-Hydroxylbenzylidene)pyridin-2-amine (I)
  • N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine (II)

Key Features :

  • Structure: Imine linkage (-CH=N-) between 2-aminopyridine and substituted benzaldehydes.
  • Activity : Antimicrobial activity against Staphylococcus aureus and Escherichia coli (inhibition zones: 8–12 mm at 100 µg/mL). Nitro groups enhance activity via radical stabilization .
  • Synthesis: Condensation of 2-aminopyridine with aldehydes in ethanol under reflux .

Comparison :

  • Schiff bases exhibit keto-enol tautomerism in polar solvents (e.g., DMF), enabling pH-dependent reactivity. The absence of a methylene spacer reduces steric hindrance, facilitating bacterial membrane disruption compared to N-(pyridin-2-ylmethyl)pyridin-2-amine .

Bis(pyridylmethyl)amine Ligands

Example Compound :

  • 6-((((6-Aminopyridin-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)pyridin-2-amine (BAPA)

Key Features :

  • Structure : Three pyridyl groups linked by methylene and amine spacers.
  • Application : Used in Co(III) and Cu(II) complexes for oxygen activation studies. Higher denticity (tetradentate) improves metal coordination stability .
  • Synthesis : Multi-step synthesis involving nucleophilic substitution and deprotection of pivalamide intermediates (93% yield) .

Comparison :

  • BAPA’s extended structure provides multiple coordination sites, enabling diverse metal-binding modes unmatched by the simpler this compound .

Physicochemical Properties

Compound Molecular Weight Solubility Key Functional Groups
This compound 200.2 g/mol Moderate in DMF Pyridyl, amine
Oxadiazole derivative (1c) 331.8 g/mol Low in water Oxadiazole, Cl
Schiff base (II) 258.2 g/mol High in DMF Nitro, hydroxyl
BAPA 321.3 g/mol Low in ethanol Multiple pyridyls

Coordination Chemistry

  • Ag(I) Complexes : The parent compound forms [Ag₂(L)₂]²⁺ dimers with CF₃SO₃⁻ counterions, relevant for luminescent materials .
  • Fe(III) Catalysts : Analogues like tris(pyridin-2-ylmethyl)amine (TPA) are used in alkyd coatings, replacing cobalt-based catalysts .

Biological Activity

N-(Pyridin-2-ylmethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H11_{11}N3_3 and features two pyridine rings connected by a methylene bridge. This structure allows for unique interactions with biological targets, particularly through coordination with metal ions and inhibition of specific protein kinases.

The primary mechanism of action for this compound involves its interaction with the serine/threonine protein kinase PLK4 . PLK4 plays a crucial role in centriole duplication, and the inhibition of this kinase leads to disrupted cell cycle progression and potential antitumor effects.

Targeted Pathways

  • PLK4 Inhibition : The compound's inhibition of PLK4 affects the centriole duplication pathway, which is vital for proper cell division.

Coordination Chemistry

The compound can also coordinate with metal ions via nitrogen atoms in the pyridine rings, influencing the stability and reactivity of metal complexes formed. This property can be exploited for targeted drug delivery systems in cancer therapy.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50_{50} values indicating its effectiveness in inhibiting cell growth:

Cell LineIC50_{50} (µM)Reference
HeLa0.058
MDA-MB-2310.126
A5490.035

These values demonstrate that this compound is particularly effective against aggressive cancer types, such as triple-negative breast cancer (TNBC).

Case Studies

  • Anticancer Activity : In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth in mouse models of MDA-MB-231 TNBC, outperforming conventional chemotherapeutic agents like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights : Further investigations revealed that the compound not only inhibited PLK4 but also affected downstream signaling pathways involved in apoptosis and cell cycle regulation, enhancing its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for N-(Pyridin-2-ylmethyl)pyridin-2-amine, and how can purity be optimized?

The compound is typically synthesized via reductive amination using pyridine-2-carbaldehyde and a primary amine (e.g., ethylamine or 2-aminomethylpyridine). For example, NaBH₄ reduction of the Schiff base intermediate in 1,4-dioxane with acetic acid as a catalyst yields the target amine . Purity optimization involves recrystallization from ethanol/water mixtures, monitored by ¹H NMR and LC-MS to confirm the absence of unreacted aldehyde or byproducts .

Q. How is this compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of ethanol/water solutions, and refinement using SHELX programs (e.g., SHELXL) ensures accurate bond length/angle determination . Complementary techniques include ¹H/¹³C NMR (to verify proton environments and connectivity) and IR spectroscopy (to confirm amine N–H stretches) .

Q. What metal ions does this compound coordinate with, and what are the implications for catalysis?

The ligand binds transition metals (e.g., Mn²⁺, Co²⁺, Ni²⁺) through its pyridyl and amine groups, forming octahedral or square-planar complexes. These complexes are studied for catalytic applications, such as oxidation or C–C coupling reactions. Stability constants are determined via potentiometric titrations, while catalytic efficiency is assessed using turnover frequency (TOF) measurements .

Advanced Research Questions

Q. How can synthetic routes be adapted to improve yield in multigram-scale production?

A two-step protocol involving (1) Schiff base formation with pyridine-2-carbaldehyde and (2) NaBH₄ reduction under inert atmosphere (to prevent oxidation) achieves >60% yield. Solvent optimization (e.g., THF for better solubility) and microwave-assisted reduction (30 min vs. 2 h conventional heating) further enhance efficiency . Post-synthesis, column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) removes trace impurities .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond length discrepancies)?

Discrepancies may arise from torsional strain or crystal packing effects. Use SHELXL’s absorption correction tools (e.g., spherical harmonics for anisotropic data) . Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths. For example, a >0.05 Å deviation warrants re-examination of refinement parameters or crystal quality .

Q. How does tautomerism affect NMR interpretation, and how is this mitigated?

Dynamic exchange between amine and imine tautomers broadens NMR peaks. Low-temperature ¹H NMR (e.g., –40°C in CDCl₃) stabilizes tautomers, resolving split signals. Alternatively, deuterated solvents (DMSO-d₆) slow exchange, enabling clear assignment of NH and pyridyl protons .

Q. What computational methods predict the ligand’s behavior in biological systems?

Molecular docking (AutoDock Vina) models interactions with kinase targets (e.g., FAK), while MD simulations (GROMACS) assess stability in aqueous environments. QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with inhibitory activity (IC₅₀) .

Methodological Challenges and Solutions

Q. How are catalytic activities of metal complexes evaluated under anaerobic conditions?

Use Schlenk-line techniques to prepare Co(II) or Ni(II) complexes in degassed solvents. Catalytic performance in O₂-sensitive reactions (e.g., hydrogenation) is tested in gloveboxes, with GC-MS monitoring product formation. Control experiments (e.g., adding TEMPO to quench radicals) identify reaction mechanisms .

Q. What techniques validate metal-chelation efficacy in biological assays?

Fluorescence quenching assays (e.g., competition with Fura-2 for Ca²⁺) quantify binding affinity. In glioblastoma models, inductively coupled plasma mass spectrometry (ICP-MS) measures intracellular metal uptake, while ROS detection (DCFH-DA probe) confirms antioxidant activity .

Q. How are stereochemical outcomes controlled in asymmetric catalysis using this ligand?

Chiral variants (e.g., substituting pyridyl groups with enantiopure amines) induce asymmetry. Circular dichroism (CD) spectra and SC-XRD of ∆/Λ-isomers verify configuration. Enantiomeric excess (ee) is determined via HPLC with chiral columns (e.g., Chiralpak IA) .

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